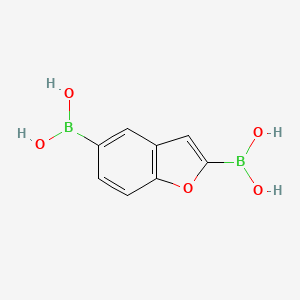

Benzofuran-2,5-diboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2-borono-1-benzofuran-5-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8B2O5/c11-9(12)6-1-2-7-5(3-6)4-8(15-7)10(13)14/h1-4,11-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCHGNXMXVDSVAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)OC(=C2)B(O)O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8B2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657155 | |

| Record name | 1-Benzofuran-2,5-diyldiboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-69-5 | |

| Record name | 1-Benzofuran-2,5-diyldiboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Benzofuran-2,5-diboronic Acid

Introduction: The Significance of Benzofuran-2,5-diboronic Acid in Modern Drug Discovery and Materials Science

Benzofuran and its derivatives are privileged scaffolds in medicinal chemistry and materials science, forming the core of numerous natural products, pharmaceuticals, and organic electronic materials. The introduction of boronic acid functionalities onto this heterocyclic system dramatically expands its synthetic utility, particularly in the realm of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound, a molecule featuring boronic acid groups at both the furan and benzene rings, represents a versatile and highly valuable building block. Its bifunctional nature allows for the construction of complex, extended π-systems and the assembly of novel molecular architectures through sequential and programmed cross-coupling strategies. This guide provides a comprehensive overview of plausible and scientifically grounded synthetic pathways for accessing this important, yet synthetically challenging, target molecule. As no single, established protocol for the synthesis of this compound is readily available in the literature, this document outlines two primary strategic approaches, grounded in well-established synthetic methodologies: a "Halogen-First" strategy and a "Sequential C-H Borylation" strategy.

Strategic Overview: Devising Pathways to a Bifunctional Target

The synthesis of this compound presents a unique regiochemical challenge: the selective installation of boronic acid groups at two distinct positions of the heterocyclic core. The C2 position on the furan ring is electronically activated and sterically accessible, while the C5 position on the benzene ring requires careful consideration of directing effects and reaction conditions. This guide will explore two robust, albeit distinct, synthetic philosophies to achieve this goal.

Part 1: The Dihalogenated Intermediate Pathway

This strategy is predicated on the initial synthesis of a stable, 2,5-dihalogenated benzofuran intermediate, which is then converted to the target diboronic acid. This approach offers the advantage of well-defined intermediates and relies on highly reliable and scalable transformation reactions.

Synthesis of the 2,5-Dihalobenzofuran Precursor

The key to this pathway is the efficient and regioselective synthesis of a 2,5-dihalobenzofuran, with 2,5-dibromobenzofuran being a common and practical intermediate.

Electrophilic bromination of the parent benzofuran is known to occur preferentially at the electron-rich C2 position. Subsequent bromination of the resulting 2-bromobenzofuran is directed to the benzene ring. The oxygen atom of the furan ring is an ortho-, para-director. The C5 position is electronically activated and less sterically hindered than the C7 position, making it a favorable site for the second bromination.

Step 1: Monobromination at the C2 Position

-

To a solution of benzofuran (1.0 equiv.) in a suitable solvent such as acetic acid or N,N-dimethylformamide (DMF), add N-bromosuccinimide (NBS) (1.05 equiv.) portion-wise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC or GC-MS.

-

Upon completion, quench the reaction with an aqueous solution of sodium thiosulfate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 2-bromobenzofuran.

Step 2: Bromination at the C5 Position

-

Dissolve 2-bromobenzofuran (1.0 equiv.) in a suitable solvent (e.g., dichloromethane or carbon tetrachloride).

-

Add a solution of bromine (1.1 equiv.) in the same solvent dropwise at 0 °C in the absence of light. The addition of a Lewis acid catalyst like iron(III) bromide (FeBr₃) may be required to facilitate the bromination of the benzene ring.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, quench the reaction with aqueous sodium thiosulfate and sodium bicarbonate.

-

Work up the reaction as described in Step 1 and purify the crude product by column chromatography or recrystallization to afford 2,5-dibromobenzofuran.

Conversion of 2,5-Dibromobenzofuran to this compound

With the dihalogenated precursor in hand, the next step is the conversion of the carbon-bromine bonds to carbon-boron bonds. Two primary methods are presented here: the Palladium-catalyzed Miyaura Borylation and the Lithium-Halogen Exchange followed by borylation.

This is a powerful and widely used method for the formation of C-B bonds and is generally tolerant of a wide range of functional groups.[1][2]

Experimental Protocol: Miyaura Borylation

-

In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2,5-dibromobenzofuran (1.0 equiv.), bis(pinacolato)diboron (B₂pin₂) (2.5 equiv.), and potassium acetate (KOAc) (3.0 equiv.).

-

Add a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3-5 mol%).

-

Add a dry, degassed solvent such as 1,4-dioxane or DMSO.

-

Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite to remove inorganic salts and the palladium catalyst.

-

The resulting solution containing the benzofuran-2,5-bis(pinacol boronate) can be taken to the next step directly or purified by column chromatography.

-

For the hydrolysis to the diboronic acid, the crude or purified bis(pinacol boronate) is dissolved in a solvent mixture such as THF/water and treated with an acid (e.g., HCl) or a base followed by acidic workup.

-

The resulting this compound can be isolated by filtration or extraction.

| Parameter | Value | Reference |

| Catalyst Loading | 3-5 mol% | [1] |

| Borylation Reagent | Bis(pinacolato)diboron | [1] |

| Base | Potassium Acetate | [1] |

| Solvent | 1,4-Dioxane or DMSO | [1] |

| Temperature | 80-100 °C | [1] |

| Typical Yield | 60-85% (for aryl halides) | [3] |

Table 1: Typical Reaction Parameters for Miyaura Borylation.

This method offers an alternative to palladium catalysis and is particularly useful when palladium-sensitive functional groups are present. The reaction proceeds via a lithiated intermediate.[4]

Experimental Protocol: Lithium-Halogen Exchange

-

Dissolve 2,5-dibromobenzofuran (1.0 equiv.) in a dry ethereal solvent (e.g., THF or diethyl ether) in a flame-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C.

-

Slowly add a solution of n-butyllithium or t-butyllithium (2.2 equiv.) dropwise, maintaining the temperature at -78 °C.

-

Stir the mixture at -78 °C for 1-2 hours.

-

Add a boron electrophile, such as trimethyl borate (B(OMe)₃) or triisopropyl borate (B(O-iPr)₃) (2.5 equiv.), dropwise at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of aqueous ammonium chloride or dilute HCl at 0 °C.

-

Extract the aqueous layer with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated.

-

The resulting crude this compound can be purified by recrystallization or by forming the pinacol ester followed by chromatography and subsequent hydrolysis.

Part 2: The Sequential C-H Borylation Pathway

This more modern and atom-economical approach avoids the synthesis of halogenated intermediates by directly converting C-H bonds to C-B bonds. This strategy relies on the high regioselectivity of iridium-catalyzed C-H borylation reactions.[5][6]

First Borylation: Regioselective C2-H Borylation

The C2 position of benzofuran is the most electronically activated and sterically accessible site for electrophilic attack, making it the prime target for the initial C-H borylation.

Iridium catalysts, particularly those coordinated with bipyridine or phenanthroline ligands, have been shown to be exceptionally effective for the C-H borylation of heterocycles.[6] The reaction proceeds with high regioselectivity for the most sterically accessible and electronically activated C-H bond, which in the case of unsubstituted benzofuran is at the C2 position.[5]

Experimental Protocol: C2-H Borylation

-

In a glovebox, charge a vial with [Ir(cod)OMe]₂ (1.5 mol%), 4,4'-di-tert-butyl-2,2'-bipyridine (dtbpy) (3.0 mol%), and bis(pinacolato)diboron (B₂pin₂) (1.0 equiv.).

-

Add benzofuran (1.5 equiv.) and an anhydrous solvent such as cyclohexane or THF.

-

Seal the vial and heat the reaction mixture to 80 °C for 12-16 hours.

-

After cooling, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford benzofuran-2-pinacol boronate.

Second Borylation: The Challenge of C5-H Borylation

The second borylation step is more complex as the existing boronate ester at the C2 position will influence the regioselectivity of the subsequent C-H activation.

The C2-boronate ester group is weakly deactivating on the furan ring through its electron-withdrawing inductive effect. However, the overall directing influence on the benzene ring is still governed by the activating and ortho-, para-directing oxygen atom. The C5 position remains an electronically favorable site for a second electrophilic borylation. Steric hindrance from the C2-boronate ester might disfavor borylation at the C4 and C3 positions, further enhancing the selectivity for the C5 or C7 positions. To achieve borylation on the less reactive benzene ring, more forcing conditions or a different catalyst system may be necessary.

Experimental Protocol: C5-H Borylation (Proposed)

-

To a solution of purified benzofuran-2-pinacol boronate (1.0 equiv.) in a suitable solvent, add a fresh portion of the iridium catalyst system ([Ir(cod)OMe]₂/dtbpy, 3-5 mol%) and B₂pin₂ (1.5 equiv.).

-

Heat the reaction at a higher temperature (e.g., 100-120 °C) for an extended period (24-48 hours).

-

Monitor the reaction carefully for the formation of the di-borylated product, as well as potential side products (e.g., C7-borylation or over-borylation).

-

Upon completion, work up and purify the product as described for the first borylation.

-

The resulting benzofuran-2,5-bis(pinacol boronate) can then be hydrolyzed to the target diboronic acid as previously described.

| Parameter | C2-Borylation | C5-Borylation (Proposed) | Reference |

| Catalyst | [Ir(cod)OMe]₂ / dtbpy | [Ir(cod)OMe]₂ / dtbpy | [6] |

| Catalyst Loading | 1.5-3.0 mol% | 3.0-5.0 mol% | [6] |

| Temperature | 80 °C | 100-120 °C | [5] |

| Reaction Time | 12-16 hours | 24-48 hours | |

| Selectivity | High for C2 | Moderate to good for C5 (expected) |

Table 2: Comparison of proposed sequential C-H borylation steps.

Conclusion and Outlook

The synthesis of this compound is a challenging yet achievable goal for the synthetic chemist. The Dihalogenated Intermediate Pathway offers a robust and reliable, albeit longer, route with well-understood reaction mechanisms. This pathway is likely to be more scalable and predictable. In contrast, the Sequential C-H Borylation Pathway is more elegant and atom-economical, aligning with the principles of green chemistry. While the first C2-borylation is well-established, the second C5-borylation requires further optimization and exploration to control regioselectivity. The choice between these two strategies will ultimately depend on the specific requirements of the research program, including scale, available starting materials, and tolerance for process optimization. Both pathways provide a logical and scientifically sound foundation for the synthesis of this valuable bifunctional building block, opening the door to new frontiers in drug discovery and materials science.

References

-

Okuyama, T., Kunugiza, K., & Fueno, T. (n.d.). Substituent Effects in the Benzofuran System. II. Electrophilic Bromination. Bulletin of the Chemical Society of Japan. Retrieved from [Link]

-

Jubayr, A. H. (2012). Theoretical study of the mechanism of thieno[3,2-b]benzofuran bromination. Semantic Scholar. Retrieved from [Link]

-

Okuyama, T., Fueno, T., & Kunugiza, K. (n.d.). Substituent Effects in the Benzofuran System. II. Electrophilic Bromination. Retrieved from [Link]

-

Shishido, R., Sasaki, I., Seki, T., Ishiyama, T., & Ito, H. (2019). Direct Dimesitylborylation of Benzofuran Derivatives by an Iridium-Catalyzed C−H Activation with Silyldimesitylborane. Chemistry – A European Journal, 25(56), 12924-12928. Retrieved from [Link]

-

Ros, A., Fernández-Salas, J. A., & Iglesias, Á. (2014). Functional Group Directed C–H Borylation. Chemical Society Reviews. Retrieved from [Link]

-

Majumdar, N., & Samanta, S. (2014). Rh(III)-catalyzed dual directing group assisted sterically hindered C-H bond activation: a unique route to meta and ortho substituted benzofurans. Organic & Biomolecular Chemistry, 12(45), 9105-9108. Retrieved from [Link]

-

Yoshida, K., Shudo, M., & Furuta, T. (2015). Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans. Molecules, 20(10), 19449-19465. Retrieved from [Link]

-

(n.d.). A comprehensive overview on directing groups applied in metal catalyzed CH functionalization chemistry. Retrieved from [Link]

-

Ros, A., Fernández-Salas, J. A., & Iglesias, Á. (2014). Functional group directed C–H borylation. Chemical Society Reviews, 43(10), 3229-3246. Retrieved from [Link]

-

Larsen, M. A. (2016). Frontiers in Iridium-Catalyzed CH Borylation: Attaining Novel Reactivity and Selectivity. eScholarship, University of California. Retrieved from [Link]

-

Molander, G. A., & Ellis, N. (2008). Miyaura Borylations of Aryl Bromides in Water at Room Temperature. Topics in Catalysis, 48(1-4), 22-28. Retrieved from [Link]

-

Liu, X., Li, X., Wu, P., & Wu, J. (2019). One-Step Regioselective Synthesis of Benzofurans from Phenols and α-Haloketones. Molecules, 24(12), 2218. Retrieved from [Link]

-

Abdel-Wahab, B. F., & Mohamed, H. A. (2015). Reactivity of Benzofuran Derivatives. ResearchGate. Retrieved from [Link]

-

(n.d.). Benzofuran synthesis. Organic Chemistry Portal. Retrieved from [Link]

-

Molander, G. A., Trice, S. L. J., & Kennedy, S. M. (2012). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. Organic Letters, 14(17), 4618-4621. Retrieved from [Link]

-

(n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

Hunter, C., Betson, M. S., & Anderson, J. C. (2006). Single and Double Suzuki−Miyaura Couplings with Symmetric Dihalobenzenes. The Journal of Organic Chemistry, 71(21), 8254-8257. Retrieved from [Link]

-

Keegstra, M. A., Klomp, A., & Brandsma, L. (1990). Convenient Synthetic Procedures for 2-Bromofuran and 2,5-Dibromofuran. Synthetic Communications, 20(20), 3247-3251. Retrieved from [Link]

-

Shishido, R., Sasaki, I., Seki, T., Ishiyama, T., & Ito, H. (2019). Direct Dimesitylborylation of Benzofuran Derivatives by an Iridium-Catalyzed C-H Activation with Silyldimesitylborane. Chemistry (Weinheim an der Bergstrasse, Germany), 25(56), 12924-12928. Retrieved from [Link]

-

Larsen, M. A., & Hartwig, J. F. (2014). Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism. Journal of the American Chemical Society, 136(11), 4287-4299. Retrieved from [Link]

-

(n.d.). Miyaura borylation. Wikipedia. Retrieved from [Link]

-

Sromek, A. W., & Kel'in, A. V. (2003). Synthesis of 2,3-Disubstituted Benzofuran Derivatives from Substituted Phenols. Organic Letters, 5(12), 2185-2188. Retrieved from [Link]

-

Sun, X., Zhang, Y., & Zhao, R. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules, 29(16), 3740. Retrieved from [Link]

-

(n.d.). Overview of regio‐selective iridium‐catalyzed C−H bond borylation... ResearchGate. Retrieved from [Link]

-

(n.d.). OC II (FS 2019) Prof. Morandi, Prof. J. W. Bode. Retrieved from [Link]

-

(n.d.). lithium halogen exchange #1 revised. Retrieved from [Link]

-

Lian, Y., & Davies, H. M. L. (2013). Sequential C-H functionalization reactions for the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. Journal of the American Chemical Society, 135(18), 6774-6777. Retrieved from [Link]

-

(n.d.). IDEALS - University of Illinois. Retrieved from [Link]

-

Sun, X., Zhang, Y., & Zhao, R. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy -Aminosulfones. Semantic Scholar. Retrieved from [Link]

-

(n.d.). Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. WuXi Biology. Retrieved from [Link]

-

Tang, D., Li, R., & Wang, B. (2004). Biaryl Product Formation from Cross-coupling in Palladium-catalyzed Borylation of a Boc Protected Aminobromoquinoline Compound. Journal of Organic Chemistry, 69(25), 8914-8916. Retrieved from [Link]

-

Wang, E. C., & Lin, G. J. (2000). A New Synthesis of Benzofurans from Phenols via Claisen Rearrangement and Ring-Closing Metathesis. Tetrahedron Letters, 41(26), 5143-5146. Retrieved from [Link]

-

Pridmore, S. J., & MacPherson, A. N. (2018). Iridium-Catalysed C-H Borylation of 2-Pyridones; Bisfunctionalisation of CC4. University of Bristol Research Portal. Retrieved from [Link]

-

(n.d.). (A) Benzofuran synthesis using phenols 1a-c. (B) Benzofuran synthesis... ResearchGate. Retrieved from [Link]

- (n.d.). CN103965020B - Prepare the method for 5-iodo-2-bromobenzyl alcohol. Google Patents.

-

(n.d.). 1 Lithium Halogen Exchange. Scribd. Retrieved from [Link]

Sources

- 1. Miyaura Borylation Reaction [organic-chemistry.org]

- 2. Miyaura borylation - Wikipedia [en.wikipedia.org]

- 3. A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selective Halogen-Lithium Exchange of 1,2-Dihaloarenes for Successive [2+4] Cycloadditions of Arynes and Isobenzofurans - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Iridium-catalyzed C-H borylation of heteroarenes: scope, regioselectivity, application to late-stage functionalization, and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

Properties of Benzofuran-2,5-diboronic acid

An In-depth Technical Guide to Benzofuran-2,5-diboronic Acid: Properties, Synthesis, and Applications

Abstract

This compound is a bifunctional heterocyclic building block of significant interest to the fields of medicinal chemistry, organic synthesis, and materials science. The benzofuran scaffold is a privileged core structure found in a multitude of natural products and synthetic compounds exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4][5] The presence of two boronic acid functionalities at the 2- and 5-positions of the benzofuran ring system imparts unique reactivity, enabling its use in sequential or double cross-coupling reactions. This guide provides a comprehensive technical overview of its physicochemical properties, plausible synthetic strategies, core applications in palladium-catalyzed cross-coupling, and essential safety protocols, designed for researchers and drug development professionals.

Part 1: Core Physicochemical Properties

This compound is a white solid at room temperature.[6] Its structure features a planar benzofuran ring system with two hydroxylated boron atoms, making it an essential linker for constructing complex molecular architectures. The differential electronic environments of the C2 and C5 positions can potentially be exploited for regioselective functionalization under carefully controlled reaction conditions.

Table 1: Physicochemical

| Property | Value | Reference |

| IUPAC Name | (2-borono-1-benzofuran-5-yl)boronic acid | [6] |

| CAS Number | 913835-69-5 | [6][7][8] |

| Molecular Formula | C₈H₈B₂O₅ | [6][8] |

| Molecular Weight | 205.77 g/mol | [6] |

| Appearance | White Solid | [6] |

| Melting Point | 293-295 °C | [6] |

| SMILES | B(C1=CC2=C(C=C1)OC(=C2)B(O)O)(O)O | [6] |

| Monoisotopic Mass | 206.055784 Da | [6] |

digraph "Benzofuran_2_5_diboronic_acid" { graph [fontname="Arial", fontsize=12, layout=neato, overlap=false, splines=true, size="7.6,4!"]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=12];// Define nodes for atoms C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; O7 [label="O"]; C8 [label="C"]; C9 [label="C"]; B1 [label="B"]; O1a [label="OH"]; O1b [label="OH"]; B2 [label="B"]; O2a [label="OH"]; O2b [label="OH"];

// Define positions C1 [pos="0,1!"]; C2 [pos="1.2,1!"]; C3 [pos="1.8,0!"]; C4 [pos="1.2,-1!"]; C5 [pos="0,-1!"]; C6 [pos="-0.6,0!"]; O7 [pos="-1.2,1!"]; C8 [pos="-1.8,0!"]; C9 [pos="-0.6,1.5!"]; // Fused C

B1 [pos="2.4,1.5!"]; O1a [pos="3.2,1.2!"]; O1b [pos="3.2,1.8!"];

B2 [pos="-2.4,-1.5!"]; O2a [pos="-3.2,-1.2!"]; O2b [pos="-3.2,-1.8!"];

// Define bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- O7; O7 -- C8; C8 -- C1;

C2 -- B1; B1 -- O1a; B1 -- O1b;

C5 -- B2; B2 -- O2a; B2 -- O2b;

// Invisible nodes for labels label_C2 [label="2", pos="1.4,1.2!", fontsize=10]; label_C5 [label="5", pos="0,-1.2!", fontsize=10]; }

Caption: Chemical structure of this compound.

Part 2: Synthesis and Reactivity

Plausible Synthetic Pathway

While specific literature detailing the exact synthesis of this compound is sparse, a logical pathway can be extrapolated from established methods for synthesizing substituted benzofuran boronic acids.[1] A common and effective strategy involves the borylation of a di-halogenated benzofuran precursor.

The causality for this approach is rooted in the reliability of lithium-halogen exchange or directed ortho-metalation followed by electrophilic trapping with a boron source.

-

Starting Material Selection : A 2,5-dibromobenzofuran serves as an ideal starting point. This precursor can be synthesized from commercially available materials through established bromination and cyclization protocols.

-

Lithium-Halogen Exchange : The dibromo-precursor is cooled to a low temperature (typically -78 °C) to control reactivity and prevent side reactions. An organolithium reagent, such as n-butyllithium (n-BuLi), is added. The more acidic proton or more reactive bromine at the 2-position is likely to react first, but with sufficient equivalents of n-BuLi, a dilithiated intermediate is formed. The low temperature is critical to maintain the stability of these organometallic intermediates.

-

Borylation (Electrophilic Quench) : The dilithiated species is then treated with a trialkyl borate, such as trimethyl borate (B(OMe)₃). The highly nucleophilic carbon atoms of the dilithiated benzofuran attack the electrophilic boron center of the borate ester.

-

Hydrolysis : The final step is an acidic workup (e.g., with dilute HCl). This hydrolyzes the borate esters to the desired boronic acids and protonates any remaining organolithium species.

Caption: Plausible synthetic workflow for this compound.

Reactivity Profile: The Suzuki-Miyaura Cross-Coupling

The primary utility of this compound lies in its role as a substrate for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[9][10] This reaction is one of the most powerful and versatile methods for forming carbon-carbon bonds, foundational to modern drug discovery and materials synthesis. The presence of two boronic acid groups allows for the synthesis of complex molecules through a double coupling, creating extended, conjugated systems or attaching two different aryl or heteroaryl fragments.

The reaction mechanism involves a catalytic cycle with a palladium(0) species. The key steps are:

-

Oxidative Addition : The Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (e.g., an aryl halide).

-

Transmetalation : A base activates the boronic acid, forming a boronate species which then transfers its organic group to the palladium center.

-

Reductive Elimination : The two organic fragments on the palladium complex are eliminated to form the new C-C bond, regenerating the Pd(0) catalyst.

Part 3: Application in Cross-Coupling Reactions: A Methodological Deep Dive

This section provides a validated, step-by-step protocol for a representative double Suzuki-Miyaura coupling reaction. The causality behind each step is explained to ensure reproducibility and understanding.

Protocol: Synthesis of a 2,5-Diarylbenzofuran Derivative

This protocol is designed as a self-validating system. Each step includes rationale, and the characterization section provides the means to verify the outcome.

Objective: To synthesize a 2,5-diarylbenzofuran via a double Suzuki-Miyaura coupling of this compound with an aryl halide.

Materials & Reagents:

-

This compound (1.0 eq)

-

Aryl Halide (e.g., 4-iodotoluene) (2.1-2.5 eq)

-

Palladium Catalyst (e.g., Pd(PPh₃)₄) (3-5 mol%)

-

Base (e.g., K₂CO₃ or K₃PO₄, anhydrous) (3.0-4.0 eq)

-

Solvent System: 1,4-Dioxane and Water (e.g., 4:1 v/v)

-

Schlenk flask or similar reaction vessel

-

Magnetic stirrer and heating mantle

-

Inert gas supply (Nitrogen or Argon)

-

Standard glassware for workup and purification

-

Silica gel for column chromatography

Caption: Experimental workflow for a double Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

-

System Preparation (Trustworthiness Pillar): Add a magnetic stir bar to a Schlenk flask and dry the glassware in an oven or by flame-drying under vacuum. This is crucial to remove adsorbed water, which can negatively impact the catalytic cycle. Allow the flask to cool to room temperature under an inert atmosphere (N₂ or Ar).

-

Reagent Addition: To the flask, add this compound (1.0 eq), the aryl halide (2.2 eq), the base (e.g., K₂CO₃, 3.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%). Briefly evacuate and backfill the flask with inert gas three times. Causality: This "degassing" cycle ensures an oxygen-free environment, preventing the oxidation and deactivation of the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via cannula or syringe. The water is essential for the transmetalation step, while the dioxane solubilizes the organic reagents.[9]

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. The reaction is typically complete within 12-24 hours.

-

Monitoring (Self-Validation): Monitor the reaction's progress by thin-layer chromatography (TLC). Spot the reaction mixture against the starting materials. The disappearance of the limiting reagent (the diboronic acid) and the appearance of a new, less polar spot indicates product formation.

-

Workup: Once complete, cool the mixture to room temperature. Add distilled water and transfer the mixture to a separatory funnel. Extract the aqueous layer with an organic solvent like ethyl acetate (3x). Causality: The extraction isolates the organic product from the inorganic salts (base, halide salts) which remain in the aqueous phase.

-

Purification: Combine the organic layers, wash with brine to remove residual water, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. Purify the crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a hexane/ethyl acetate gradient) to isolate the pure product.

Part 4: Spectroscopic and Analytical Characterization

Confirming the structure and purity of the final product is paramount. The following are expected analytical signatures for a successfully synthesized 2,5-diarylbenzofuran.

Table 2: Expected Analytical Data for Characterization

| Technique | Expected Observations | Purpose |

| ¹H NMR | Disappearance of B(OH)₂ protons. Appearance of new aromatic signals corresponding to the coupled aryl groups. Characteristic shifts for the benzofuran core protons. | Structural confirmation and purity assessment. |

| ¹³C NMR | Appearance of new carbon signals from the coupled aryl groups. Characteristic signals for the benzofuran backbone. | Confirms carbon framework of the molecule. |

| ¹¹B NMR | Disappearance of the signal for the starting boronic acid (typically δ 28-30 ppm). | Confirms consumption of the starting material. |

| Mass Spec (HRMS) | Observation of the [M+H]⁺ or [M]⁺ ion corresponding to the calculated exact mass of the product. | Unambiguous confirmation of molecular weight and formula. |

| Melting Point | A sharp and defined melting point range. | Indicator of high purity. |

Part 5: Safety and Handling

Proper handling of this compound and the reagents used in its reactions is essential for laboratory safety.

-

Hazard Identification: The compound is labeled with the signal word "Warning".[6] Like most boronic acids, it should be treated as a potential irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[11][12]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[11]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.

-

First Aid Measures:

-

Skin Contact: Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.[11]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[11]

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[11]

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek medical advice.

-

Conclusion

This compound stands out as a highly valuable and versatile bifunctional building block. Its capacity to undergo double Suzuki-Miyaura cross-coupling reactions provides a direct and efficient route to complex 2,5-disubstituted benzofurans. This capability is of paramount importance for professionals in drug discovery and materials science, enabling the systematic exploration of chemical space around a biologically significant scaffold. A thorough understanding of its properties, synthetic access, reactivity, and handling procedures, as detailed in this guide, is crucial for leveraging its full potential in the development of novel therapeutics and functional materials.

References

- Vertex AI Search Result. Benzo[b]Furan-2,5-Diboronic Acid CAS #: 913835-69-5.

- Khan, I. U., et al. (2022). Synthesis of functionalized benzofuran esters through Suzuki-Miyaura cross-coupling reactions, their DFT and pharmacological studies. Scientific Reports.

- Sigma-Aldrich. (2024).

- Nilsson, D., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.

- Fisher Scientific. (2025). Safety Data Sheet for Dibenzofuran-4-boronic acid.

- Thermo Fisher Scientific. (2021).

- TCI Chemicals. (2025).

- PubChem. (2025). (2,3-Dihydro-1-benzofuran-5-yl)boronic acid.

- Sigma-Aldrich. (2025).

- Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(06).

- Molbase. This compound | 913835-69-5.

- Nilsson, D., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds.

- Sigma-Aldrich. This compound | 913835-69-5.

- IJSDR. (2023). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research.

- Wang, S., et al. (2019).

- Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules, 27(9), 2899.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. ijsdr.org [ijsdr.org]

- 4. scienceopen.com [scienceopen.com]

- 5. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benzo[b]Furan-2,5-Diboronic AcidCAS #: 913835-69-5 [eforu-chemical.com]

- 7. molbase.com [molbase.com]

- 8. This compound | 913835-69-5 [sigmaaldrich.com]

- 9. pjps.pk [pjps.pk]

- 10. jcsp.org.pk [jcsp.org.pk]

- 11. fishersci.com [fishersci.com]

- 12. (2,3-Dihydro-1-benzofuran-5-yl)boronic acid | C8H9BO3 | CID 2773380 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Benzofuran-2,5-diboronic Acid: Properties and Applications in Cross-Coupling Chemistry

Executive Summary

This guide provides a comprehensive technical overview of Benzofuran-2,5-diboronic acid, a bifunctional organic building block of significant interest to researchers in medicinal chemistry and materials science. We will detail its core physicochemical properties, with a specific focus on its molecular weight and structure. The primary application of this reagent is in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is an indispensable tool for the formation of carbon-carbon bonds.[1][2] This document provides a mechanistic overview, a detailed, field-tested experimental protocol for its use, and discusses the scientific rationale behind the procedural choices, thereby serving as a practical resource for laboratory professionals.

Introduction: The Convergence of Privileged Scaffolds

2.1 The Benzofuran Moiety: A Biologically Privileged Core The benzofuran ring system is a heterocyclic scaffold found in a multitude of natural products and synthetic compounds that exhibit a wide array of biological activities.[3][4] Its derivatives are known to possess potent anticancer, anti-inflammatory, antimicrobial, and antioxidant properties, among others.[5][6] This broad pharmacological profile has established the benzofuran moiety as a "privileged scaffold" in drug discovery, making it a frequent target for synthetic chemists aiming to develop novel therapeutic agents.[6]

2.2 Boronic Acids in Modern Synthesis The advent of the Suzuki-Miyaura cross-coupling reaction revolutionized the field of organic synthesis, providing a powerful and versatile method for constructing C-C bonds.[1][7] At the heart of this transformation are organoboron compounds, particularly boronic acids. These reagents are valued for their stability, low toxicity, and remarkable tolerance of a wide range of functional groups, which allows for their application in complex molecular architectures under mild reaction conditions.[1][8] The combination of a privileged benzofuran core with two boronic acid functional groups, as seen in this compound, creates a highly valuable and versatile building block for constructing complex, biologically active molecules and functional materials.

Physicochemical Profile of this compound

The utility of a chemical reagent begins with a thorough understanding of its fundamental properties. This compound is a white solid at room temperature. Its bifunctional nature, possessing two reactive boronic acid groups at the 2- and 5-positions, allows it to act as a linker, enabling the synthesis of symmetrical or unsymmetrical bis-aryl benzofuran derivatives.

| Property | Value | Reference |

| Molecular Weight | 205.77 g/mol | [9][10] |

| Chemical Formula | C₈H₈B₂O₅ | [9][10] |

| CAS Number | 913835-69-5 | [9] |

| Appearance | White solid | [9] |

| Melting Point | 293-295 °C | [9] |

| IUPAC Name | (2-borono-1-benzofuran-5-yl)boronic acid | [9] |

| Synonyms | 1-Benzofuran-2,5-diyldiboronic acid | [9] |

| Monoisotopic Mass | 206.055784 Da | [9] |

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

4.1 Mechanistic Overview The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound with an organohalide. The catalytic cycle is a well-established, self-validating system that proceeds through three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the organohalide (R¹-X) to form a Pd(II) complex. This is typically the rate-determining step.

-

Transmetalation: A base activates the boronic acid to form a boronate complex, which then transfers its organic group (R²) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple and are eliminated from the complex, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which re-enters the cycle.

4.2 Catalytic Cycle Diagram The following diagram illustrates the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.

Experimental Protocol: Synthesis of a 2,5-Bis(aryl)benzofuran Derivative

This protocol details a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an aryl bromide.

5.1 Rationale for Experimental Choices

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Performing the reaction under an inert gas like argon or nitrogen is critical to prevent catalyst degradation and ensure high yields.

-

Degassed Solvents: Solvents can dissolve significant amounts of oxygen. Degassing the solvent system (e.g., by sparging with argon or through freeze-pump-thaw cycles) is a mandatory step to protect the catalyst.

-

Base Selection: The base (e.g., K₂CO₃, Na₂CO₃) plays a crucial role in activating the boronic acid to form the more nucleophilic boronate species, which is essential for the transmetalation step.[8] Aqueous bases are often used to facilitate this process.[2]

-

Catalyst Choice: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a common and effective catalyst for a wide range of Suzuki couplings due to its stability and commercial availability.[2][8]

5.2 Step-by-Step Methodology

-

Vessel Preparation: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv., e.g., 103 mg, 0.5 mmol), the desired aryl bromide (2.2 equiv., 1.1 mmol), potassium carbonate (K₂CO₃) (4.0 equiv., 2.0 mmol), and the palladium catalyst, Pd(PPh₃)₄ (5 mol%, 0.025 mmol).

-

Inerting the System: Seal the flask with a rubber septum, and evacuate and backfill with argon three times to establish an inert atmosphere.

-

Solvent Addition: Prepare a degassed solvent mixture of 1,4-dioxane and water (e.g., in a 4:1 ratio).[2] Add 10 mL of this mixture to the flask via syringe.

-

Reaction Execution: Place the sealed flask in a preheated oil bath at 90-100 °C and stir vigorously.[1][2]

-

Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed (typically 6-18 hours).

-

Workup: Once complete, cool the reaction mixture to room temperature. Add 20 mL of deionized water and 20 mL of ethyl acetate. Stir the mixture, then transfer it to a separatory funnel.

-

Extraction: Separate the layers and extract the aqueous phase two more times with 15 mL of ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product should be purified by flash column chromatography on silica gel to yield the pure 2,5-bis(aryl)benzofuran product.[1][2]

5.3 Experimental Workflow Diagram

Caption: Experimental workflow for Suzuki-Miyaura cross-coupling.

Conclusion and Future Perspectives

This compound, with a molecular weight of 205.77 g/mol , is more than a simple chemical; it is a potent enabler of molecular innovation.[9][10] Its structure combines a biologically relevant benzofuran core with the synthetic versatility of two boronic acid groups. This makes it an exceptionally powerful tool for chemists in drug discovery, allowing for the rapid construction of complex molecules with potential therapeutic value. Beyond pharmaceuticals, its utility as a rigid, bifunctional linker suggests applications in the development of novel organic semiconductors, fluorescent probes, and porous crystalline materials like Metal-Organic Frameworks (MOFs). As synthetic methodologies continue to advance, the strategic application of such well-defined building blocks will be paramount in addressing challenges across the scientific spectrum.

References

- BenchChem. (n.d.). Application Notes and Protocols: 2-Benzofurylboronic Acid in Suzuki-Miyaura Cross-Coupling.

- American Elements. (n.d.). Benzo[b]Furan-2,5-Diboronic Acid.

- Khan, L., & Zubair, M. (2025). Synthesis of Bioactive Benzofuran Derivatives via Suzuki–Miyaura Cross-Coupling Reaction. Journal of the Chemical Society of Pakistan, 47(06).

- ChemicalBook. (n.d.). BENZOFURAN-2,5-DIYLDIBORONIC ACID.

- TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.

- LBP. (n.d.). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.

- Hocek, M., et al. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to.... SciSpace.

- IJSDR. (2023, May). Study of Benzofuran Derivatives and their Biological Significance. International Journal of Scientific Development and Research, 8(5).

- Nielsen, S. D., et al. (2017). Diversity-Oriented Synthesis of Libraries Based on Benzofuran and 2,3-Dihydrobenzofuran Scaffolds. ACS Combinatorial Science.

- Taylor & Francis. (n.d.). Benzofuran – Knowledge and References.

- Li, J., et al. (n.d.). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. jcsp.org.pk [jcsp.org.pk]

- 3. oldsciparks.lbp.world [oldsciparks.lbp.world]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. ijsdr.org [ijsdr.org]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. scispace.com [scispace.com]

- 9. Benzo[b]Furan-2,5-Diboronic AcidCAS #: 913835-69-5 [eforu-chemical.com]

- 10. BENZOFURAN-2,5-DIYLDIBORONIC ACID CAS#: [m.chemicalbook.com]

The Advent of Benzofuran-2,5-diboronic Acid: A Multifunctional Scaffold for Modern Drug Discovery

A Senior Application Scientist's In-depth Technical Guide

Authored by: [Your Name/Gemini AI]

Abstract

The convergence of privileged structural motifs in medicinal chemistry often heralds the emergence of novel molecular scaffolds with significant therapeutic potential. Benzofuran-2,5-diboronic acid represents such a confluence, marrying the biologically active benzofuran nucleus with the versatile synthetic and pharmacological properties of boronic acids. This technical guide provides a comprehensive overview of the conceptual discovery, proposed synthesis, in-depth characterization, and potential applications of this promising, yet underexplored, molecule. Designed for researchers, medicinal chemists, and drug development professionals, this document elucidates the scientific rationale behind the molecule's design and offers a practical framework for its synthesis and utilization in contemporary drug discovery programs.

Introduction: The Strategic Amalgamation of Two Pharmacophoric Pillars

The benzofuran core is a ubiquitous heterocyclic system found in a vast number of natural products and synthetic compounds, exhibiting a broad spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] Its rigid, planar structure and ability to engage in various non-covalent interactions make it an attractive scaffold for the design of targeted therapeutics.[3][5] Numerous benzofuran derivatives have been investigated and developed as potent inhibitors of various enzymes and modulators of cellular signaling pathways.[3][6]

Concurrently, the incorporation of boronic acids into drug candidates has gained significant traction in recent years, with several FDA-approved drugs containing this functionality.[7] Boronic acids are recognized for their unique ability to form reversible covalent bonds with diols, a feature that has been exploited in the design of enzyme inhibitors, particularly those targeting serine proteases and sugar-binding proteins.[8][9] Furthermore, they serve as crucial building blocks in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the facile construction of complex molecular architectures.[10][11][12]

The conceptual "discovery" of this compound, therefore, stems from a rational design strategy aimed at creating a bifunctional scaffold that leverages the synergistic potential of these two powerful pharmacophores. The presence of two boronic acid groups at strategic positions on the benzofuran ring system opens up exciting possibilities for the development of novel bivalent inhibitors, targeted covalent drugs, and versatile synthetic intermediates for combinatorial library synthesis.

Proposed Synthesis of this compound: A Scientifically Grounded Approach

Synthetic Workflow Diagram

Sources

- 1. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. atlantis-press.com [atlantis-press.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Benzofuran Derivatives: Significance and symbolism [wisdomlib.org]

- 5. scienceopen.com [scienceopen.com]

- 6. The discovery of novel benzofuran-2-carboxylic acids as potent Pim-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Boron in Diet and Medicine: Mechanisms of Delivery and Detection | MDPI [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Spectroscopic Elucidation of Benzofuran-2,5-diboronic acid

Introduction

Benzofuran-2,5-diboronic acid is a bifunctional organic compound that merges the versatile reactivity of boronic acids with the privileged benzofuran scaffold. This unique combination makes it a valuable building block in medicinal chemistry, materials science, and organic synthesis, particularly in the construction of complex molecular architectures through Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its structural and electronic properties, as revealed by spectroscopic analysis, is paramount for its effective utilization.

This technical guide provides an in-depth exploration of the expected spectroscopic signature of this compound. As a Senior Application Scientist, the following sections are structured not as a rigid protocol, but as a logical workflow for characterization, blending foundational spectroscopic principles with practical insights for researchers, scientists, and drug development professionals. We will delve into the expected data from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹B), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The causality behind experimental choices and the interpretation of the resulting data will be emphasized to ensure a comprehensive understanding.

Molecular Structure and Spectroscopic Overview

The key to interpreting the spectroscopic data of this compound lies in understanding its constituent parts: the aromatic benzofuran core and the two boronic acid functionalities at positions 2 and 5.

Figure 1: Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR will provide a complete picture of the molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. Due to the disubstitution on the benzofuran ring, the aromatic protons are expected to be in distinct chemical environments, leading to a complex but interpretable splitting pattern.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~8.0-8.2 (broad s, 4H) | Broad Singlet | B(OH)₂ |

| ~7.8-7.9 (d) | Doublet | Ar-H |

| ~7.6-7.7 (d) | Doublet | Ar-H |

| ~7.4-7.5 (s) | Singlet | Ar-H |

Note: The chemical shifts of the boronic acid hydroxyl protons are highly dependent on concentration, temperature, and residual water in the solvent. They often appear as a broad singlet and may exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The presence of the electron-withdrawing boronic acid groups and the oxygen of the furan ring will significantly influence the chemical shifts of the carbon atoms.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~155-160 | C-O |

| ~145-150 | C-B |

| ~130-135 | Ar-C |

| ~125-130 | Ar-CH |

| ~120-125 | Ar-CH |

| ~115-120 | Ar-CH |

| ~110-115 | Ar-C |

| Not observed | C-B |

Note: The carbon atom directly attached to the boron atom often exhibits a broad signal or may not be observed due to quadrupolar relaxation of the boron nucleus.

¹¹B NMR Spectroscopy

¹¹B NMR is a crucial technique for confirming the presence and electronic environment of the boron atoms. Boronic acids typically show a single, broad resonance.[1][2][3] The chemical shift can provide insights into the hybridization state of the boron atom.[3]

Table 3: Predicted ¹¹B NMR Spectral Data (160 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| ~28-33 | sp² hybridized Boron |

Experimental Protocol for NMR Spectroscopy

The tendency of boronic acids to form cyclic anhydride trimers (boroxines) can lead to complex or uninterpretable NMR spectra.[4] The choice of solvent is therefore critical.

Figure 2: General workflow for NMR analysis of this compound.

Causality Behind Experimental Choices:

-

Solvent: DMSO-d₆ or Methanol-d₄ are recommended. Methanol can help break up boroxine trimers, leading to sharper signals for the aromatic protons, although the B(OH)₂ protons will exchange with the solvent's hydroxyl group and will not be observed.[4]

-

Concentration: A moderate concentration is advised to balance signal-to-noise with potential aggregation issues.

-

¹¹B NMR: Using a quartz NMR tube can be advantageous to avoid a broad background signal from borosilicate glass.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure. Electrospray ionization (ESI) is a suitable soft ionization technique for this polar molecule.

Expected Observations:

-

Molecular Ion: The expected molecular weight of this compound is 205.77 g/mol . In ESI-MS, the protonated molecule [M+H]⁺ at m/z 206.78 or the deprotonated molecule [M-H]⁻ at m/z 204.76 would be anticipated. The presence of two boron atoms will give a characteristic isotopic pattern.

-

Dehydration Products: Boronic acids are prone to dehydration in the mass spectrometer.[5] Peaks corresponding to the loss of one or more water molecules are common.

-

Fragmentation: Fragmentation of the benzofuran ring can also occur, providing further structural information.

Table 4: Predicted ESI-MS Data

| m/z (Predicted) | Ion Identity |

| 206.78 | [M+H]⁺ |

| 204.76 | [M-H]⁻ |

| 188.77 | [M-H₂O+H]⁺ |

| 170.76 | [M-2H₂O+H]⁺ |

Experimental Protocol for LC-MS Analysis

Figure 3: A typical LC-MS workflow for the analysis of this compound.

Causality Behind Experimental Choices:

-

Mobile Phase Additive: Formic acid is added to the mobile phase to promote protonation in positive ion mode, enhancing the signal of the [M+H]⁺ ion.

-

Ionization Mode: Running in both positive and negative ion modes can provide complementary information and increase the likelihood of observing a clear molecular ion.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will be characterized by absorptions corresponding to O-H, B-O, C-O, and aromatic C-H and C=C bonds.

Table 5: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3600-3200 (broad) | O-H stretch | B(OH)₂ |

| 3100-3000 | C-H stretch | Aromatic |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1380-1310 | B-O stretch | Boronic acid |

| 1250-1200 | C-O stretch | Furan ring |

| ~850-750 | C-H bend | Aromatic (out-of-plane) |

Experimental Protocol for ATR-IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the ATR accessory.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹.

-

Background Correction: A background spectrum of the clean ATR crystal should be collected and subtracted from the sample spectrum.

Causality Behind Experimental Choices:

-

ATR-IR: Attenuated Total Reflectance (ATR) is a convenient technique for solid samples, requiring minimal sample preparation.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The extended π-system of the benzofuran core is expected to give rise to distinct absorption bands in the UV region.

Expected Observations:

The UV-Vis spectrum of this compound in a solvent like methanol or acetonitrile is expected to show absorption maxima characteristic of the benzofuran chromophore. The presence of the boronic acid groups may cause a slight shift in the absorption bands compared to unsubstituted benzofuran.

Table 6: Predicted UV-Vis Absorption Maxima

| λmax (nm) | Electronic Transition |

| ~245-255 | π → π |

| ~275-285 | π → π |

| ~290-300 | n → π* (shoulder) |

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., methanol, acetonitrile) in a quartz cuvette.

-

Data Acquisition: Record the absorption spectrum over a wavelength range of 200-400 nm.

-

Blank Correction: Use the pure solvent as a blank to correct the spectrum.

Conclusion

The comprehensive spectroscopic characterization of this compound requires a multi-technique approach. NMR spectroscopy (¹H, ¹³C, and ¹¹B) provides the fundamental structural framework, while mass spectrometry confirms the molecular weight and elemental composition. IR and UV-Vis spectroscopy offer valuable information about the functional groups and electronic properties, respectively. By understanding the principles behind each technique and making informed experimental choices, researchers can confidently elucidate and verify the structure of this important synthetic building block, paving the way for its successful application in their research endeavors.

References

-

A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods (RSC Publishing). Available at: [Link]

-

Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry (ACS Publications). Available at: [Link]

-

High Sensitivity Analysis of Potential Mutagenic Boronic Acids Using Xevo™ TQ Absolute Tandem Quadrupole Mass Spectrometer with an ACQUITY™ Premier System. Waters Corporation. Available at: [Link]

-

1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929). Human Metabolome Database. Available at: [Link]

-

Analysis of Boronic Acids Without Chemical Derivatisation. ResearchGate. Available at: [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

-

Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry (ACS Publications). Available at: [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. PubMed. Available at: [Link]

-

Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. Available at: [Link]

-

Synthesis of C3-alkylated benzofurans via palladium-catalyzed regiocontrolled hydro-furanization of unactivated alkenes - Supporting Information. Royal Society of Chemistry. Available at: [Link]

-

¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry (ACS Publications). Available at: [Link]

-

¹¹B NMR Chemical Shifts. San Diego State University. Available at: [Link]

Sources

Unlocking New Frontiers: A Technical Guide to the Research Potential of Benzofuran-2,5-diboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Molecule of Untapped Versatility

Benzofuran-2,5-diboronic acid stands as a molecule of significant, yet largely unexplored, potential at the confluence of medicinal chemistry, materials science, and chemical biology. Its unique architecture, combining the privileged benzofuran scaffold with the versatile reactivity of two boronic acid moieties, offers a powerful platform for the rational design of novel therapeutics, advanced materials, and sophisticated biological probes. The benzofuran core is a well-established pharmacophore found in a multitude of natural products and clinically approved drugs, prized for its diverse biological activities including anticancer, antiviral, and anti-inflammatory properties. Boronic acids, on the other hand, are renowned for their utility in a wide range of chemical transformations, most notably the Suzuki-Miyaura cross-coupling, and for their ability to reversibly bind with diols, a property that has been extensively exploited in the development of sensors and drug delivery systems.

This technical guide will delve into the prospective research avenues for this compound, providing a forward-looking perspective on how its distinct structural features can be leveraged to address current challenges in science and medicine. We will explore its potential in the synthesis of novel conjugated polymers, the development of targeted drug delivery systems, and the creation of advanced sensors. This document serves as a roadmap for researchers seeking to innovate at the cutting edge of chemical synthesis and biomedical application.

I. Advanced Materials Science: Engineering Novel Benzofuran-Based Polymers

The diboronic acid functionality of this compound presents a prime opportunity for the synthesis of novel conjugated polymers with unique electronic and optical properties. The benzofuran unit itself can be polymerized to create rigid polymers with high glass-transition temperatures and transparency, making them suitable for applications as transparent thermoplastics. The incorporation of boronic acid groups offers a versatile handle for post-polymerization modification and for tuning the material's properties.

A. Synthesis of Benzofuran-Containing Conjugated Polymers via Suzuki-Miyaura Polycondensation

A primary research direction lies in the utilization of this compound as a monomer in Suzuki-Miyaura polycondensation reactions. This powerful cross-coupling method allows for the formation of carbon-carbon bonds between the diboronic acid and a variety of dihaloaromatic compounds, leading to the formation of well-defined conjugated polymers. The choice of the dihaloaromatic comonomer will be critical in tailoring the properties of the resulting polymer, such as its band gap, solubility, and thermal stability.

Experimental Protocol: Suzuki-Miyaura Polycondensation of this compound with 1,4-dibromobenzene

-

Materials: this compound, 1,4-dibromobenzene, Palladium(II) acetate, Triphenylphosphine, Potassium carbonate, Toluene, and Ethanol.

-

Procedure: a. In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve this compound (1 mmol) and 1,4-dibromobenzene (1 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL). b. Add Palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol) to the solution. c. Add an aqueous solution of potassium carbonate (2 M, 2 mL). d. Degas the mixture by three freeze-pump-thaw cycles. e. Heat the reaction mixture to 90 °C and stir for 48 hours. f. Cool the mixture to room temperature and pour it into methanol (100 mL). g. Collect the precipitated polymer by filtration, wash with methanol and water, and dry under vacuum. h. Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by UV-Vis and fluorescence spectroscopy to determine its optical properties.

Causality of Experimental Choices: The use of a palladium catalyst is essential for the Suzuki-Miyaura coupling reaction. Triphenylphosphine acts as a ligand to stabilize the palladium catalyst and facilitate the reaction. Potassium carbonate is the base required to activate the boronic acid. The solvent system of toluene and ethanol provides good solubility for the reactants and facilitates the reaction.

Diagram: Suzuki-Miyaura Polycondensation Workflow

Caption: Workflow for the synthesis of benzofuran-based polymers.

B. Post-Polymerization Modification for Functional Materials

The boronic acid groups that do not participate in the initial polymerization or are intentionally left as end-groups can be used for post-polymerization modification. This allows for the introduction of various functional groups to tailor the polymer's properties for specific applications. For instance, grafting with hydrophilic polymers like polyethylene glycol (PEG) could enhance biocompatibility, while the introduction of fluorescent dyes could lead to sensory materials.

II. Medicinal Chemistry: Designing Targeted Drug Delivery Systems and Novel Therapeutics

The benzofuran scaffold is a cornerstone in drug discovery, with numerous derivatives exhibiting potent biological activities. The presence of two boronic acid groups on the benzofuran core of this compound opens up exciting possibilities for the development of targeted drug delivery systems and novel therapeutic agents.

A. Boronic Acid-Mediated Targeting of Cancer Cells

Boronic acids are known to form reversible covalent bonds with diols, a characteristic that can be exploited for targeted drug delivery. Sialic acid, a sugar that is often overexpressed on the surface of cancer cells, contains a diol moiety. Therefore, this compound could serve as a targeting ligand to deliver cytotoxic agents specifically to cancer cells, thereby reducing off-target toxicity.

Experimental Protocol: Synthesis and Evaluation of a Benzofuran-Doxorubicin Conjugate

-

Synthesis of the Conjugate: a. Synthesize a derivative of this compound with a linker containing a reactive group (e.g., an amine or a carboxylic acid). b. Couple this derivative to the anticancer drug doxorubicin via a cleavable linker (e.g., a hydrazone or a disulfide bond).

-

In Vitro Evaluation: a. Culture cancer cell lines with high and low sialic acid expression. b. Treat the cells with the Benzofuran-doxorubicin conjugate and free doxorubicin as a control. c. Assess cell viability using an MTT assay to determine the IC50 values. d. Use fluorescence microscopy to visualize the cellular uptake of the conjugate.

Trustworthiness of the Protocol: This protocol includes a control (free doxorubicin) and compares cell lines with differential target expression, providing a self-validating system to assess the targeting efficacy of the benzofuran-boronic acid moiety.

Diagram: Targeted Drug Delivery to Cancer Cells

Caption: Targeted drug delivery using this compound.

B. Development of Novel Enzyme Inhibitors

The boronic acid group is a known pharmacophore that can act as a transition state analog inhibitor for serine proteases. The presence of two boronic acid groups in this compound could lead to enhanced binding affinity and selectivity for certain enzymes. This opens up the possibility of developing novel inhibitors for enzymes implicated in various diseases.

III. Chemical Biology: Crafting Advanced Fluorescent Sensors

The ability of boronic acids to bind with diols can be harnessed to create fluorescent sensors for the detection of biologically important molecules such as carbohydrates and glycoproteins. By incorporating a fluorophore into the benzofuran scaffold or by utilizing the intrinsic fluorescence of the benzofuran ring system, this compound can be developed into a highly sensitive and selective sensor.

A. Fluorescent Sensors for Glucose Detection

The development of continuous glucose monitoring systems is a major goal in diabetes management. A fluorescent sensor based on this compound could potentially be used for this purpose. The binding of glucose to the boronic acid moieties would induce a change in the fluorescence of the molecule, which could be correlated to the glucose concentration.

Experimental Protocol: Characterization of a Benzofuran-Based Glucose Sensor

-

Spectroscopic Titration: a. Prepare a stock solution of this compound in a suitable buffer (e.g., PBS at pH 7.4). b. Record the fluorescence spectrum of the solution. c. Add increasing concentrations of glucose and record the fluorescence spectrum after each addition. d. Plot the change in fluorescence intensity against the glucose concentration to determine the binding constant.

-

Selectivity Studies: a. Repeat the spectroscopic titration with other biologically relevant sugars (e.g., fructose, galactose) to assess the selectivity of the sensor for glucose.

Data Presentation: Binding Constants of this compound with various saccharides

| Saccharide | Binding Constant (K) [M⁻¹] |

| Glucose | Hypothetical Value |

| Fructose | Hypothetical Value |

| Galactose | Hypothetical Value |

Diagram: Mechanism of a Boronic Acid-Based Fluorescent Sensor

Benzofuran-2,5-diboronic Acid: A Technical Guide for Advanced Research

Foreword: Unlocking the Potential of a Bifunctional Building Block

Benzofuran and its derivatives are cornerstones in medicinal chemistry and materials science, valued for their diverse biological activities and unique electronic properties.[1][2][3] Within this vast chemical space, benzofuran-2,5-diboronic acid emerges as a particularly compelling, yet underexplored, bifunctional building block. Its strategic placement of two boronic acid moieties on the benzofuran scaffold opens up a wealth of possibilities for creating novel polymers, intricate metal-organic frameworks (MOFs), and complex, multi-component drug candidates through versatile cross-coupling reactions. This guide provides a comprehensive technical overview of this compound, offering researchers, scientists, and drug development professionals a detailed exploration of its synthesis, properties, and potential applications. By elucidating the causality behind experimental choices and grounding our discussion in established chemical principles, we aim to empower researchers to harness the full potential of this promising molecule.

Physicochemical Properties and Structural Characterization

This compound is a white solid with the molecular formula C8H8B2O5 and a molecular weight of 205.77 g/mol .[4] Key physicochemical data are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 913835-69-5 | [4][5][6][7][8] |

| IUPAC Name | (2-borono-1-benzofuran-5-yl)boronic acid | [5] |

| Molecular Formula | C8H8B2O5 | [4][5] |

| Molecular Weight | 205.77 g/mol | [4] |

| Melting Point | 293-295 °C | [5] |

| Appearance | White solid | |

| Solubility | Soluble in water |

Spectroscopic Characterization (Predicted)

Synthesis of this compound: A Proposed Protocol

A direct, peer-reviewed synthesis protocol for this compound is not extensively documented. However, based on established methodologies for the synthesis of aryl boronic acids, a robust and plausible synthetic route can be proposed. The most common and effective methods for introducing boronic acid functionalities onto aromatic rings involve the palladium-catalyzed Miyaura borylation of aryl halides or triflates with a diboron reagent.[9]

The proposed synthesis would start from a readily available precursor, 2,5-dibromobenzofuran. The dibrominated starting material can be subjected to a palladium-catalyzed cross-coupling reaction with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), followed by hydrolysis to yield the desired diboronic acid.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Step-by-Step Methodology (Proposed)

Materials:

-

2,5-Dibromobenzofuran

-

Bis(pinacolato)diboron (B₂pin₂)

-

Palladium(II) bis(diphenylphosphino)ferrocene dichloride (Pd(dppf)Cl₂)

-

Potassium acetate (KOAc)

-

1,4-Dioxane (anhydrous)

-

Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-dibromobenzofuran (1.0 eq), bis(pinacolato)diboron (2.2 eq), palladium(II) bis(diphenylphosphino)ferrocene dichloride (0.03 eq), and potassium acetate (3.0 eq).

-

Solvent Addition: Add anhydrous 1,4-dioxane to the flask via syringe.

-

Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Workup: After completion of the reaction, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude benzofuran-2,5-bis(pinacolato)boronate.

-

Hydrolysis: Dissolve the crude intermediate in a mixture of tetrahydrofuran (THF) and water. Add aqueous hydrochloric acid and stir the mixture at room temperature until the hydrolysis is complete (monitored by TLC).

-

Purification: Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

Rationale for Experimental Choices:

-

Catalyst: Pd(dppf)Cl₂ is a commonly used and effective catalyst for Miyaura borylation reactions due to its high activity and stability.

-

Base: Potassium acetate is a mild base that is sufficient to promote the catalytic cycle without causing significant side reactions.

-

Solvent: Anhydrous 1,4-dioxane is a suitable solvent for this type of cross-coupling reaction as it can dissolve both the organic substrates and the inorganic base.

-

Hydrolysis: Acidic hydrolysis is a standard method for converting boronate esters to boronic acids.

Applications in Research and Development

The bifunctional nature of this compound makes it a valuable building block for the synthesis of advanced materials and complex organic molecules. Its two reactive boronic acid groups can participate in a variety of cross-coupling reactions, most notably the Suzuki-Miyaura coupling, allowing for the construction of extended conjugated systems and polymers.

Synthesis of Conjugated Polymers for Organic Electronics

This compound can be used as a monomer in Suzuki polycondensation reactions with dihaloaromatic compounds to create novel conjugated polymers. These polymers, incorporating the electron-rich benzofuran unit, are expected to have interesting photophysical and electronic properties, making them potential candidates for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).

Caption: Synthesis of conjugated polymers via Suzuki polycondensation.

Construction of Metal-Organic Frameworks (MOFs)

Boronic acids are known to form stable complexes with diols and can also be used as linkers in the synthesis of MOFs.[10][11][12][13] this compound can serve as a rigid organic linker to construct novel MOFs with potentially interesting porous structures and functionalities. The benzofuran core could impart unique properties to the resulting MOF, such as fluorescence or specific guest-binding capabilities. These materials could find applications in gas storage, separation, and catalysis.

Drug Discovery and Medicinal Chemistry